molecular formula C10H12ClNO3S B13467569 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride

Cat. No.: B13467569
M. Wt: 261.73 g/mol
InChI Key: BROGTSAZJBIUAF-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a specialized chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a sulfonyl chloride derivative, it is a highly reactive reagent primarily used to introduce the 6-(cyclopentyloxy)pyridine-3-sulfonyl moiety into target molecules via sulfonylation reactions, most commonly to create sulfonamides by reacting with primary or secondary amines . This compound is of significant value in pharmaceutical research for the synthesis of novel active molecules. Its structure, featuring an ether side chain, can be leveraged to modulate the lipophilicity and conformational flexibility of lead compounds, potentially enhancing their pharmacokinetic properties. The 6-(cyclopentyloxy) substituent may offer steric and electronic influences that are distinct from other alkoxy variants, such as 6-methoxy or 6-(propan-2-yloxy) analogues . Researchers utilize this building block to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Based on patents for related structures, sulfonylpyrrole compounds derived from similar pyridine-3-sulfonyl chlorides have shown promise as potent and reversible proton pump inhibitors (acid secretion inhibitors) . Handling and Storage: This compound should be handled with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. It is recommended to store under an inert atmosphere at low temperatures, such as in a freezer, to maintain stability . Notice: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

6-cyclopentyloxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO3S/c11-16(13,14)9-5-6-10(12-7-9)15-8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

BROGTSAZJBIUAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Diazotization Route with Fluoroboric Acid (Patent CN112830892A)

This method is currently one of the most efficient and environmentally friendly routes to pyridine-3-sulfonyl chloride, which can be adapted for the cyclopentyloxy derivative.

Process Summary:

Step Reagents & Conditions Description Yield (%)
1 3-Aminopyridine + 6-10 M dilute hydrochloric acid + sodium nitrite + sodium fluoroborate Diazotization at 0-5 °C to form diazonium fluoroborate salt intermediate 95.3
2 Diazonium fluoroborate + thionyl chloride + cuprous chloride catalyst at 0-5 °C Chlorosulfonylation via acylchlorination reaction, extraction and purification 90.7

Key Features:

  • Low temperature (0-5 °C) controls side reactions.
  • Use of sodium fluoroborate stabilizes diazonium intermediate.
  • Cuprous chloride catalyzes the conversion to sulfonyl chloride.
  • Avoids use of hazardous reagents like chlorine gas or phosphorus oxychloride.
  • High purity and yield of product.

Reaction Scheme:

  • Diazotization:
    3-Aminopyridine + NaNO₂ + HCl → Pyridine-3-diazonium salt (fluoroborate form)
  • Acylchlorination:
    Diazonium salt + SOCl₂ + CuCl → Pyridine-3-sulfonyl chloride

This method provides a robust platform for synthesizing pyridine-3-sulfonyl chloride derivatives.

Introduction of the Cyclopentyloxy Group at the 6-Position

The cyclopentyloxy substituent can be introduced by nucleophilic aromatic substitution or etherification on a suitable pyridine precursor.

Typical Approach:

  • Starting from 6-hydroxypyridine-3-sulfonyl chloride or 6-hydroxypyridine, the hydroxyl group at the 6-position is alkylated with cyclopentyl bromide or cyclopentyl tosylate under basic conditions.
  • Alternatively, the cyclopentyloxy group can be installed prior to sulfonyl chloride formation by starting from 6-(cyclopentyloxy)pyridine derivatives.

Reaction Conditions:

Reagents Conditions Notes
6-Hydroxypyridine derivative Alkyl halide (cyclopentyl bromide), base (e.g., potassium carbonate), solvent (e.g., DMF), 60-80 °C Etherification to form cyclopentyloxy substituent
Subsequent sulfonylation Chlorosulfonic acid or SOCl₂ To introduce sulfonyl chloride at 3-position

This sequence ensures regioselective functionalization.

Combined Synthetic Route for this compound

A plausible synthetic route combining the above steps is:

Step Starting Material Reagents & Conditions Product Yield (%)
1 6-Hydroxypyridine Cyclopentyl bromide, K₂CO₃, DMF, 70 °C 6-(Cyclopentyloxy)pyridine High
2 6-(Cyclopentyloxy)pyridine Sulfonation with chlorosulfonic acid or sulfuric acid + chlorination with phosphorus trichloride or thionyl chloride This compound Moderate to high

Alternatively, the diazotization route can be adapted by starting from 6-(cyclopentyloxy)-3-aminopyridine to form the corresponding diazonium salt, followed by acylchlorination as described in section 3.

Analytical Data and Purity Considerations

  • Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with pyridine protons and cyclopentyloxy protons confirm substitution.
  • High-Performance Liquid Chromatography (HPLC): Used to verify purity; typical chromatograms show >90% purity.
  • Yield: Optimized diazotization and acylchlorination steps yield over 90% for pyridine-3-sulfonyl chloride; yields for the cyclopentyloxy derivative depend on etherification efficiency.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Diazotization + Acylchlorination 3-Aminopyridine (or 6-(cyclopentyloxy)-3-aminopyridine) Sodium nitrite, sodium fluoroborate, thionyl chloride, cuprous chloride catalyst 0-5 °C, aqueous acidic medium High yield, environmentally friendly, good purity Requires low temperature control
Etherification + Sulfonylation 6-Hydroxypyridine Cyclopentyl bromide, base, chlorosulfonic acid or SOCl₂ 60-80 °C (etherification), then sulfonylation Straightforward, modular Sulfonylation reagents hazardous, moderate yield

Research Findings and Industrial Relevance

  • The diazotization method with fluoroboric acid and thionyl chloride catalyzed by cuprous chloride is superior for industrial scale due to safety and environmental considerations.
  • The cyclopentyloxy substituent introduction is typically performed before sulfonyl chloride formation to avoid side reactions.
  • Recent patents emphasize minimizing hazardous reagents and waste, optimizing temperature control, and improving product isolation to enhance yield and purity.
  • Microchannel reactors have been explored for continuous synthesis of pyridine-3-sulfonyl chloride derivatives, potentially applicable to the cyclopentyloxy variant for better process control and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride moiety (-SO₂Cl) serves as the primary reactive site, undergoing nucleophilic displacement with various substrates. Key reaction pathways include:

1.1 Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamide derivatives, a critical step in drug development. For example:

  • Conditions : Anhydrous dichloromethane or acetonitrile, 0–25°C, 2–6 hours.

  • Yield : Typically 70–95% depending on amine nucleophilicity.

  • Application : Used to synthesize PI3-kinase inhibitors by coupling with heterocyclic amines (e.g., pyridine derivatives) .

1.2 Sulfonate Ester Synthesis
Alcohols react with the sulfonyl chloride to form sulfonate esters:

  • Conditions : Triethylamine as a base, room temperature, inert atmosphere.

  • Kinetics : Reaction rates decrease with bulky alcohols due to steric hindrance from the cyclopentyloxy group.

1.3 Thiol Derivatives
Thiols generate sulfonyl thioethers under mild conditions:

  • Selectivity : Higher reactivity toward thiols compared to alcohols (10–20x faster).

Reaction Mechanisms and Kinetics

The sulfonyl chloride acts as a two-step electrophile:

Steps :

  • Nucleophilic Attack : A nucleophile (e.g., amine) displaces the chloride ion, forming a tetrahedral intermediate.

  • Proton Transfer : Stabilization via chloride departure and proton exchange.

Key Factors :

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) accelerate reactions by stabilizing transition states.

  • Temperature : Optimal range: 0–40°C; higher temperatures risk decomposition .

Steric and Electronic Modulation by the Cyclopentyloxy Group

The cyclopentyloxy substituent at the 6-position alters reactivity:

Effect Impact on Reactions
Steric Hindrance Reduces reaction rates with bulky nucleophiles (e.g., tert-butanol).
Electron Donation Enhances sulfonyl chloride electrophilicity via resonance stabilization .

Side Reactions and By-Product Control

  • Hydrolysis : Rapid reaction with water produces pyridine-3-sulfonic acid derivatives .

    • Mitigation : Strict anhydrous conditions (e.g., molecular sieves, inert gas) .

  • Chlorination By-Products : Excess phosphorus pentachloride in related syntheses introduces chloro substituents .

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following sulfonyl chloride derivatives share the pyridine core but differ in substituents, influencing their physicochemical and reactivity profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Pyridine-3-sulfonyl chloride 42899-76-3 C₅H₄ClNO₂S 177.61 None (parent compound)
6-Methoxy-pyridine-3-sulfonyl chloride 312300-42-8 C₆H₆ClNO₃S 207.63 Methoxy (-OCH₃)
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride 959996-58-8 C₆H₃ClF₃NO₂S 245.61 Trifluoromethyl (-CF₃)
6-Nitropyridine-3-sulfonyl chloride N/A C₅H₃ClN₂O₄S 230.61 Nitro (-NO₂)
6-(Dimethylamino)pyridine-3-sulfonyl chloride 680591-58-6 C₇H₉ClN₂O₂S 220.68 Dimethylamino (-N(CH₃)₂)
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride 1257535-05-9 C₇H₅ClF₃NO₂S 259.63 Methyl (-CH₃), -CF₃

Physicochemical Properties

  • Pyridine-3-sulfonyl chloride : Melting point 140–142°C, boiling point 220°C, low water solubility (0.01 mg/L at 20°C), and environmental toxicity (48h LC₅₀ for Daphnia magna: 47.67 mg/L) .
  • 6-(Trifluoromethyl) derivatives : The -CF₃ group increases electronegativity and hydrophobicity, enhancing stability and resistance to metabolic degradation. These compounds are classified as corrosive solids under transportation regulations .
  • 6-Methoxy derivative : The methoxy group may improve solubility in organic solvents compared to the parent compound .

Biological Activity

6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClN2O2S
  • CAS Number : 1-(Cyclopentyloxy)-3-pyridine sulfonyl chloride
  • Molecular Weight : 244.73 g/mol

The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which can interact with various biological targets. The mechanism involves:

  • Covalent Modification : The sulfonyl chloride can react with nucleophiles in proteins, leading to enzyme inhibition or modification.
  • Interference with Cellular Processes : By modifying proteins involved in critical pathways, this compound may disrupt normal cellular functions, potentially leading to therapeutic effects against diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds containing sulfonamide groups have shown efficacy against a range of bacterial strains, suggesting potential for this compound in treating bacterial infections .

Anticancer Activity

The compound may also possess anticancer properties:

  • Cell Line Studies : Preliminary studies indicate that derivatives of pyridine sulfonamides can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

  • Inhibition of Enzymatic Activity : A study on pyridine sulfonyl derivatives showed that they could inhibit specific enzymes involved in tumor growth, demonstrating potential as anticancer agents .
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential for this compound .

Research Findings

StudyFindings
The compound's structure allows for interaction with various biological targets through covalent bonding.
Demonstrated antibacterial activity against multiple strains in vitro.
Exhibited potential anticancer properties with significant inhibition of cell proliferation.

Q & A

Q. What crystallographic data are available for derivatives of this compound?

  • X-ray Diffraction : Refer to analogs like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide (CCDC deposition: 972123). The sulfonamide group adopts a planar geometry, with dihedral angles <10° between the pyridine and sulfonyl planes .

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